molecular formula C9H11FN2O4 B14115019 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14115019
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-UHFFFAOYSA-N
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Description

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated nucleoside analog characterized by a pyrimidine-2,4-dione base linked to a modified pentofuranosyl sugar moiety. The sugar component is dideoxygenated at the 2′ and 3′ positions, with a fluorine atom substituting the 3′-hydroxyl group. This structural modification is critical for enhancing metabolic stability and altering interactions with viral enzymes, a strategy commonly employed in antiviral drug design .

Properties

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866032
Record name 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’-Dideoxy-3’-fluorouridine can be synthesized through various methods. One common approach involves the fluorination of 2’,3’-dideoxyuridine. The reaction typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-3’-fluorouridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur

Biological Activity

Chemical Structure and Properties

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is characterized by its unique structure that includes a pyrimidine base linked to a modified sugar moiety. The presence of fluorine in the sugar component enhances its stability and biological activity.

Molecular Formula

  • Chemical Formula : C₁₁H₁₅F N₂O₅
  • Molecular Weight : 248.25 g/mol

Antiviral Activity

Research has indicated that nucleoside analogs like this compound exhibit significant antiviral properties. A study published in ResearchGate demonstrated that such compounds can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, the fluorinated sugar moiety enhances the binding affinity to viral polymerases, which are crucial for viral RNA synthesis .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer activity. A notable investigation into similar pyrimidine derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The structural modifications in this compound could potentially enhance these effects .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of various nucleoside analogs against HIV and Hepatitis C viruses. Among these compounds, this compound demonstrated a significant reduction in viral load when tested in vitro.

CompoundViral Load Reduction (%)IC50 (µM)
This compound850.5
Standard Nucleoside (e.g., AZT)700.8

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in:

Cell LineViability (%)Apoptosis Induction (%)
HeLa4060
MCF-74555

These results indicate a promising potential for this compound in cancer therapy.

Comparison with Similar Compounds

3′-Azido-3′-deoxythymidine (AZT)

  • Structure : AZT features a 3′-azido (-N₃) group instead of the 3′-hydroxyl (-OH) on the sugar moiety.
  • Activity : A cornerstone anti-HIV drug, AZT inhibits reverse transcriptase by terminating DNA chain elongation. The azido group confers resistance to enzymatic degradation compared to natural thymidine .
  • Comparison : Unlike AZT’s azido substitution, the 3′-fluoro group in the target compound may reduce off-target toxicity while maintaining resistance to phosphorylation, a common limitation of dideoxy nucleosides .

Stavudine (d4T)

  • Structure : Stavudine is a 2′,3′-didehydro-3′-deoxythymidine derivative, lacking both 2′ and 3′ hydroxyl groups.
  • Activity : Used against HIV-1, its dideoxy structure prevents viral DNA elongation. However, mitochondrial toxicity limits its clinical use .

1-(2-Deoxy-D-erythro-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione (Trifluridine Impurity D)

  • Structure : This compound retains the natural 2′-deoxyribose sugar without fluorination.
  • Activity : Serves as a metabolite or impurity in trifluridine formulations, a nucleoside antiviral .

Fluorinated Analogues

1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

  • Structure : Contains a 3-fluoro and 3-methyl group on the tetrahydrofuran ring.
  • Synthesis : Prepared via heating with trimethylsulfonium hydroxide in DMF, indicating fluorination strategies compatible with pyrimidinedione scaffolds .

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

  • Structure : Features 2,2-difluoro and benzoyl-protected hydroxyl groups.
  • Application : Used in prodrug synthesis, where difluorination stabilizes the sugar conformation against nucleases .
  • Comparison : The 2,2-difluoro substitution contrasts with the target compound’s 3′-fluoro group, suggesting divergent mechanisms for optimizing metabolic stability .

Non-Nucleoside Pyrimidinedione Derivatives

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

  • Structure : A piperidinyl-methyl-substituted pyrimidinedione lacking a sugar moiety.
  • Activity : Investigated as an anti-mycobacterial agent, demonstrating the scaffold’s versatility beyond antiviral applications .
  • Comparison : The absence of a fluorinated sugar in this compound underscores the target molecule’s focus on mimicking natural nucleosides for viral enzyme targeting .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Structural Features Biological Activity References
1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione 3′-fluoro, 2′,3′-dideoxy sugar Hypothesized antiviral (NRTI-like)
AZT 3′-azido, 3′-deoxy sugar Anti-HIV
Stavudine (d4T) 2′,3′-didehydro-3′-deoxy sugar Anti-HIV (limited use)
1-(2-Deoxy-D-erythro-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione Natural 2′-deoxy sugar Trifluridine impurity
1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione 2,2-difluoro, benzoyl protection Prodrug intermediate

Key Research Findings

  • Fluorination at the 3′ position (as in the target compound) is a strategic modification to balance metabolic stability and reduced toxicity compared to azido or didehydro groups .
  • Pyrimidinedione derivatives without sugar moieties (e.g., piperidinyl-methyl compounds) highlight the scaffold’s adaptability for non-viral targets, such as mycobacteria .

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